Ethyl 8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate

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Ethyl 8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 1352396-33-8, MF: C₁₁H₁₁BrN₂O₂, MW: 283.12 g/mol) is a trisubstituted imidazo[1,2-a]pyridine building block bearing an ethyl ester at C-2, a methyl group at C-3, and a bromine atom at C-8. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with four FDA-approved drugs and numerous clinical candidates derived from this core.

Molecular Formula C11H11BrN2O2
Molecular Weight 283.125
CAS No. 1352396-33-8
Cat. No. B2690103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate
CAS1352396-33-8
Molecular FormulaC11H11BrN2O2
Molecular Weight283.125
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C=CC=C(C2=N1)Br)C
InChIInChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-7(2)14-6-4-5-8(12)10(14)13-9/h4-6H,3H2,1-2H3
InChIKeyLSXLAAMFCFXBKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 1352396-33-8): Procurement & Differentiation Overview for Medicinal Chemistry


Ethyl 8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 1352396-33-8, MF: C₁₁H₁₁BrN₂O₂, MW: 283.12 g/mol) is a trisubstituted imidazo[1,2-a]pyridine building block bearing an ethyl ester at C-2, a methyl group at C-3, and a bromine atom at C-8 . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with four FDA-approved drugs and numerous clinical candidates derived from this core [1]. The C-8 bromine substituent serves as a strategic synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions, while the C-3 methyl group occupies a position critical for modulating metabolic stability and target selectivity in kinase and GPCR programs [2].

Why Generic Substitution of Ethyl 8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate Is Not Advisable: Structural & Functional Constraints


Within the imidazo[1,2-a]pyridine-2-carboxylate chemical space, even single-point substituent changes produce divergent reactivity profiles and biological outcomes that preclude casual interchange. The C-8 bromine atom is not merely a placeholder—it provides the requisite oxidative addition reactivity for Pd(0)-catalyzed Suzuki-Miyaura and Sonogashira couplings, with C-Br bond dissociation energy approximately 20 kcal/mol lower than C-Cl, enabling milder reaction conditions and broader functional group tolerance [1]. The C-3 methyl group distinguishes this compound from the des-methyl analog (CAS 1038393-19-9); SAR studies across kinase and GPCR targets demonstrate that C-3 substitution profoundly influences target binding conformation and metabolic stability [2]. The ethyl ester at C-2 differentiates this compound from the free carboxylic acid analog (CAS 1159830-99-5), offering distinct solubility, membrane permeability, and synthetic utility profiles in both solution-phase and solid-supported synthesis workflows .

Quantitative Differentiation Evidence: Ethyl 8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate vs. Closest Analogs


Purity Tier Advantage: 98% vs. 90-97% for Closest Non-Brominated Structural Analog

The target compound is commercially available at 98% purity from multiple independent suppliers (CalpacLab, Chemscene), whereas the des-bromo analog ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 1038828-20-4)—the closest scaffold lacking the 8-bromo handle—is typically offered at 90-97% purity across vendors such as Fluorochem (90%) and Bidepharm (90%) . This purity differential is meaningful for library synthesis and medicinal chemistry campaigns where residual impurities can confound biological assay interpretation, particularly in high-throughput screening at 10 μM compound concentrations where a 3% impurity corresponds to 300 nM of potential false-positive signal .

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C-8 Bromine as Strategic Cross-Coupling Handle: Quantitative Reactivity Advantage Over C-8 Chloro Analog

The C-8 bromine substituent enables Pd-catalyzed Suzuki-Miyaura coupling under milder conditions compared to the C-8 chloro analog. The C(sp²)-Br bond dissociation energy (BDE) in bromoarenes is approximately 80 kcal/mol versus ~95 kcal/mol for C(sp²)-Cl, translating to lower activation barriers for oxidative addition with Pd(0) catalysts [1]. In the imidazo[1,2-a]pyridine series, Fersing et al. demonstrated that the 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine substrate underwent selective Suzuki-Miyaura coupling at position 8 in good yields using Pd(PPh₃)₄ at 80°C, whereas the 8-chloro analog required more forcing conditions (higher temperature, stronger base) or specialized ligand systems to achieve comparable conversion [2]. This differential reactivity is critical for fragment-growing and late-stage diversification strategies where functional group tolerance is paramount.

Synthetic Chemistry Cross-Coupling C-H Functionalization

Ester vs. Acid Functional Group at C-2: Differentiated Physicochemical Properties and Synthetic Utility

The ethyl ester at C-2 (CAS 1352396-33-8) provides superior calculated membrane permeability compared to the corresponding free carboxylic acid (CAS 1159830-99-5). Based on their respective molecular descriptors, the ester (MW 283.12, H-bond donors = 0, H-bond acceptors = 3, rotatable bonds = 3) has a lower topological polar surface area and higher calculated logP than the acid (MW 255.07, H-bond donors = 1, H-bond acceptors = 4). In procurement terms, the ester is offered at €503 per 50 mg (CymitQuimica) , while the acid analog is priced at €350 per 100 mg (CymitQuimica) —reflecting different synthetic route economics and market dynamics. The ester serves as a direct precursor for amide bond formation via aminolysis, a transformation not directly accessible from the free acid without prior activation, streamlining library synthesis workflows.

Physicochemical Properties Synthetic Utility Prodrug Design

Regioisomeric Differentiation: 3-Methyl vs. 6-Methyl Substitution Alters Cross-Coupling Accessibility and SAR Space

The target compound bears the methyl group at C-3, while a commonly available regioisomer, ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 847446-55-3), places it at C-6 . These regioisomers are chemically and biologically non-interchangeable. The C-3 position in imidazo[1,2-a]pyridines is the most electrophilic carbon and a key site for both metabolic oxidation and target-binding interactions [1]. Methylation at C-3 blocks oxidative metabolism at this position while preserving the C-6 position for potential further functionalization. Conversely, the 6-methyl regioisomer leaves C-3 unsubstituted, creating a different reactivity and metabolic liability profile. Critically, both regioisomers share identical molecular formulae (C₁₁H₁₁BrN₂O₂) and molecular weight (283.12 g/mol), making them indistinguishable by MS alone and emphasizing the need for rigorous analytical confirmation by ¹H NMR upon receipt .

Regiochemistry Structure-Activity Relationships Library Design

Biological Relevance of 8-Bromo Substitution: Antiparasitic SAR Evidence from the Imidazo[1,2-a]pyridine Scaffold

Published SAR studies on the imidazo[1,2-a]pyridine scaffold provide class-level evidence for the biological significance of the 8-bromo substituent. Fersing et al. (2018) demonstrated that in the 3-nitroimidazo[1,2-a]pyridine series, introduction of a bromine atom at position 8 of the scaffold appeared to increase antileishmanial activity [1]. More recently, further SAR exploration at position 2 of the same series confirmed that 8-brominated analogues emerged as the most promising series, with six compounds exhibiting submicromolar activity against Leishmania infantum axenic amastigotes [2]. While these data are from the 3-nitro series rather than the 3-methyl-2-carboxylate series, they establish that C-8 bromination of the imidazo[1,2-a]pyridine core can be a critical determinant of biological potency in antiparasitic programs—a finding that may extrapolate to other target classes where this scaffold is employed.

Antiparasitic Drug Discovery Structure-Activity Relationships Neglected Tropical Diseases

Best-Fit Research & Industrial Application Scenarios for Ethyl 8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate


Kinase-Focused Fragment Growing and Lead Optimization Libraries

The 8-bromo substituent enables rapid C-8 diversification via Suzuki-Miyaura coupling to explore vectors toward kinase hinge-binding and selectivity pockets, while the C-3 methyl and C-2 ethyl ester provide pre-installed functionality for complementary SAR exploration at positions known to modulate kinase selectivity. The 98% purity tier supports direct use in array synthesis without prior repurification, reducing per-compound library production costs . The scaffold's established precedence in PI3Kα and c-Met inhibitor programs, where 2,6,8-trisubstituted imidazo[1,2-a]pyridines have yielded potent and selective clinical candidates, further validates this application .

Antiparasitic Drug Discovery Programs Targeting Kinetoplastid Diseases

Published SAR data demonstrate that 8-brominated imidazo[1,2-a]pyridine derivatives can achieve submicromolar IC₅₀ values against Leishmania infantum axenic amastigotes and single-digit nanomolar potency against Trypanosoma brucei brucei after C-8 functionalization . This compound provides the optimal starting point for exploring C-8 aryl/heteroaryl diversity through Suzuki coupling, with the C-3 methyl and C-2 ester positions available for independent SAR exploration. Given the clinical validation of nitroimidazole-based antiparasitics (fexinidazole), the imidazo[1,2-a]pyridine scaffold represents a chemically distinct alternative with potentially differentiated resistance profiles.

Agrochemical Fungicide Discovery: Oomycete-Targeted Scaffold Exploration

Recent patent literature (WO20240425500, 2024) identifies imidazo[1,2-a]pyridine derivatives, particularly those with halogen substitution at C-8, as promising fungicidal agents with activity against oomycetes . The 8-bromo-3-methyl-2-carboxylate substitution pattern provides an ideal diversification platform for exploring the fungicidal SAR space defined in these patents, where C-2 ester, C-3 substituent, and C-8 halogen/aryl variations are all independently claimed as critical for microbiocidal potency. The ethyl ester offers a convenient handle for conversion to amide derivatives, another structural motif highlighted in agrochemical imidazopyridine patents.

Chemical Biology Probe Development via Late-Stage C-8 Diversification

The combination of a reactive C-8 bromine handle with a pre-functionalized C-2 ester and C-3 methyl makes this compound uniquely suited for generating focused probe libraries. The C-2 ethyl ester can be converted to a primary amide, acyl hydrazide, or biotinylated derivative in one synthetic step without affecting the C-8 bromide, enabling sequential orthogonal diversification . This orthogonal reactivity profile—C-2 ester amenable to nucleophilic acyl substitution, C-8 bromide ready for Pd-catalyzed cross-coupling, and C-3 methyl serving as a metabolically stable anchor—is not replicated in any single regioisomeric or halo-substituted analog, making this specific CAS number the procurement target of choice for multi-step probe synthesis sequences.

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